molecular formula C23H23N5OS B11256144 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11256144
M. Wt: 417.5 g/mol
InChI Key: LEFXAXKIXLPREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyrrole Ring: The pyrrole ring is often introduced through a condensation reaction with pyrrole and an appropriate aldehyde or ketone.

    Attachment of the Benzyl Group: The benzyl group is usually attached via a nucleophilic substitution reaction.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, often using thiourea or similar reagents.

    Final Coupling: The final step involves coupling the triazole and pyrrole derivatives with N-(2,6-dimethylphenyl)acetamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or pyrrole rings, potentially leading to hydrogenated derivatives.

    Substitution: The benzyl and dimethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, KOH) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated triazole or pyrrole derivatives.

    Substitution: Various substituted benzyl or dimethylphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial or antifungal agent. The triazole and pyrrole rings are known to exhibit biological activity, making this compound a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications, such as anti-inflammatory or anticancer properties. The compound’s ability to interact with various biological targets makes it a promising candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the pyrrole ring can interact with cellular membranes, affecting their integrity and function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
  • **2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
  • **2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and pyrrole rings, along with the sulfanyl group, provides a versatile framework for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H23N5OS

Molecular Weight

417.5 g/mol

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C23H23N5OS/c1-17-9-8-10-18(2)22(17)24-21(29)16-30-23-26-25-20(15-19-11-4-3-5-12-19)28(23)27-13-6-7-14-27/h3-14H,15-16H2,1-2H3,(H,24,29)

InChI Key

LEFXAXKIXLPREQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.